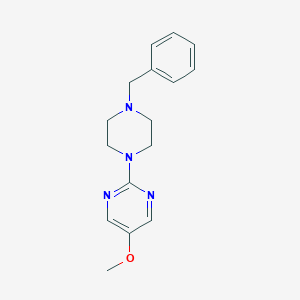![molecular formula C21H31N7O B6445146 1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2549065-91-8](/img/structure/B6445146.png)
1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine" is a compound with a complex molecular structure, consisting of several heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine" likely involves multiple steps, starting with the construction of each heterocyclic component, followed by the strategic assembly of these units. Key reactions may include:
Formation of the pyrazolo[3,4-d]pyrimidine core through a cyclization reaction.
Alkylation of piperidine with an ethyl group.
Coupling of the piperidinyl unit with the pyrazolo[3,4-d]pyrimidine moiety.
Addition of the but-2-yn-1-yl group via a coupling reaction.
Final assembly with piperazine through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial context, large-scale production of this compound would involve optimization of each step for yield and purity. This could include the use of high-pressure reactors, continuous flow chemistry for efficient heat and mass transfer, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
"1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine" might undergo several types of chemical reactions:
Oxidation: Potential to oxidize at the piperidinyl or pyrazolo[3,4-d]pyrimidine moieties.
Reduction: Possible reduction at the alkyne group.
Substitution: Likely to undergo nucleophilic substitution at the piperazine ring or ether linkage.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or CrO₃.
Reduction: Catalysts like Pd/C or reagents such as NaBH₄.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Products formed would depend on the specific reagents and conditions but could include oxidized forms, reduced derivatives, or substituted analogs with modified functional groups.
Scientific Research Applications
In Chemistry
This compound could serve as a building block for the synthesis of more complex molecules, given its rich functionality.
In Biology
Due to its heterocyclic nature, it might exhibit biological activity, making it a candidate for drug discovery and development.
In Medicine
In Industry
Industrial applications might involve its use as a chemical intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
"1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine" might exert its effects through interactions with specific proteins or enzymes, altering their activity or function. This could involve binding to active sites or allosteric sites, affecting signal transduction pathways, or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
1-ethylpiperazine derivatives: Similar structure with varying degrees of activity.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with potential biological activity.
Alkyne-linked heterocycles: Compounds that feature the alkyne linkage connecting heterocycles.
Uniqueness
The specific combination and arrangement of functional groups in "1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine" confer unique physical and chemical properties, potentially leading to distinctive biological activities and applications in various scientific fields.
Properties
IUPAC Name |
4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-3-26-11-13-27(14-12-26)8-4-5-15-29-18-6-9-28(10-7-18)21-19-16-24-25(2)20(19)22-17-23-21/h16-18H,3,6-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDYTPJTYFTVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445069.png)
![1-(4-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-ethylpiperazine](/img/structure/B6445077.png)
![1-ethyl-4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6445082.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445089.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445095.png)
![4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445096.png)

![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)
![2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445115.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6445116.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B6445123.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B6445124.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445132.png)
![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B6445138.png)
